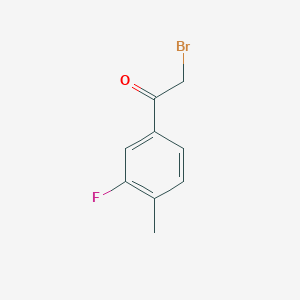

3-Fluoro-4-methylphenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-methylphenacyl bromide, also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone, is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenacyl group, which is further substituted with a fluorine atom and a methyl group on the aromatic ring . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylphenacyl bromide typically involves the bromination of 3-fluoro-4-methylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-methylphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products:

Nucleophilic Substitution: Yields substituted phenacyl derivatives depending on the nucleophile used.

Oxidation: Produces carboxylic acids or ketones.

Reduction: Results in the formation of alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

3-Fluoro-4-methylphenacyl bromide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-methylphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in various chemical and biological systems. The compound can interact with molecular targets such as enzymes and receptors, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

3-Fluoro-4-methylacetophenone: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-Fluoro-3-methylphenacyl bromide: Positional isomer with different substitution pattern on the aromatic ring, leading to variations in reactivity and applications.

3-Bromo-4-methylphenacyl fluoride: Contains a fluorine atom instead of a bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-Fluoro-4-methylphenacyl bromide is unique due to the presence of both fluorine and bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

3-Fluoro-4-methylphenacyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8BrF

- Molecular Weight : 217.06 g/mol

The presence of fluorine and bromine atoms enhances the compound's reactivity and biological interactions, making it a valuable candidate for various applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents increase its binding affinity, allowing it to modulate enzyme activity effectively.

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting biochemical pathways critical for cell function.

- Protein-Ligand Interactions : Its unique structure facilitates interactions with proteins, which can lead to alterations in cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.

- Case Study : A derivative was tested against A549 lung cancer cells, demonstrating an IC50 value of 32.4 µM, indicating effective cytotoxicity at low concentrations .

Enzyme Modulation

The compound has been noted for its ability to modulate enzyme activities:

- Inhibitory Effects : It can inhibit enzymes involved in cancer cell proliferation and survival, enhancing the potential for therapeutic applications.

- Activation Potential : Depending on the context, it may also activate certain pathways beneficial for cellular health.

Table 1: Summary of Biological Activities

Applications in Drug Development

This compound is being explored for its potential in drug discovery:

- Lead Compound : Its unique structural features make it a suitable lead compound for developing new inhibitors targeting specific diseases.

- Synthetic Utility : It serves as a building block in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKPUJFMTNFANT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382496 |

Source

|

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505097-09-6 |

Source

|

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.